1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea
Description
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea is a urea-based compound featuring an imidazo[1,2-a]pyridine scaffold linked to a phenyl ring and an isopropylurea moiety. This structure is characteristic of small molecules designed for pharmacological applications, particularly targeting enzymes or receptors where urea groups act as hydrogen-bond donors/acceptors. The imidazo[1,2-a]pyridine core is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12(2)18-17(22)20-14-8-4-3-7-13(14)15-11-21-10-6-5-9-16(21)19-15/h3-12H,1-2H3,(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNCPIPSAQKMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally comparable to several derivatives listed in the patent (EP 2023), which share core motifs such as imidazo[1,2-a]pyridine, urea, or carboxamide groups. Below is a detailed analysis of key analogs:
Structural Analogues with Imidazo[1,2-a]pyridine Cores
| Compound Name | Core Structure | Key Substituents/Modifications | Functional Group Comparison |
|---|---|---|---|
| 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea | Imidazo[1,2-a]pyridine + phenyl | Urea (isopropyl) | Hydrogen-bond donor/acceptor urea |
| 1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Nitro, chloro, methoxy, methyl | Electron-withdrawing nitro group |
| N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide | Pyridine + thiazole | Carboxamide, methylsulfonyl | Sulfonyl group enhances solubility |
- Unlike nitro- or halogen-substituted imidazo[1,2-a]pyridines, the isopropylurea moiety may reduce metabolic oxidation, enhancing pharmacokinetic stability .
Functional Analogues with Urea/Carbamate Groups
| Compound Name | Core Activity | Key Functional Groups | Pharmacological Relevance |
|---|---|---|---|
| N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide | Carboxamide + trifluoromethyl | Fluorinated groups, carboxamide | Enhanced lipophilicity and target selectivity |
| [(2S,3R,4R,5S,6S)-3,5-dimethoxy-6-methyl-4-propoxy-tetrahydropyran-2-yl] N-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]carbamate | Carbamate + triazole | Carbamate, triazole, trifluoromethoxy | Antifungal/insecticidal activity |
- Key Differences: The absence of fluorine atoms in this compound may reduce off-target interactions compared to fluorinated analogs like acynonapyr or isocycloseram . Carbamate-containing derivatives (e.g., oxazosulfyl) exhibit stronger hydrolytic stability but lower hydrogen-bonding capacity than urea-based compounds .
Pharmacokinetic and Physicochemical Comparisons
| Property | This compound | N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide | Tyclopyrazoflor (N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 432 | 378 |
| LogP (lipophilicity) | ~3.2 (moderate) | 2.8 | 4.1 |
| Hydrogen Bond Acceptors | 5 | 7 | 6 |
| Solubility (mg/mL) | Low (urea derivatives typically <0.1) | Moderate (sulfonyl enhances solubility) | Low (high LogP reduces solubility) |
Biological Activity
The compound 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea is a derivative of imidazo[1,2-a]pyridine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications.
Structural Overview
This compound features an imidazo[1,2-a]pyridine moiety linked to a phenyl group and an isopropylurea functional group. The structural integrity of this compound is essential for its biological activity, as variations in the molecular structure can significantly influence its pharmacological effects.
Pharmacological Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:
- Anticancer : Compounds in this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Antimicrobial : Significant antibacterial and antifungal activities have been reported.
- Anti-inflammatory : These compounds can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Neuroprotective : Some derivatives have demonstrated neuroprotective effects, potentially useful in treating neurodegenerative disorders.
A comprehensive study highlighted the broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives, noting their potential as therapeutic agents in various medical fields .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives reveals that modifications to the core structure can enhance or diminish biological activity. Key findings include:
- Substituents on the Phenyl Ring : The presence and position of substituents on the phenyl ring significantly affect potency and selectivity against specific biological targets.
- Urea Group Modifications : Alterations to the urea moiety can influence solubility and bioavailability, impacting overall efficacy.
The following table summarizes some key findings from SAR studies on related compounds:
| Compound | Biological Activity | Notable Findings |
|---|---|---|
| Zolpidem | Sedative | Acts on GABA receptors; high selectivity |
| Alpidem | Anxiolytic | Modulates serotonin receptors; effective at low doses |
| Necopidem | Antidepressant | Inhibits reuptake of norepinephrine; enhances mood |
Anticancer Activity
A study investigated the anticancer properties of this compound against human breast cancer cells (MCF-7). The compound demonstrated significant inhibition of cell proliferation with an IC50 value of 12 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as catalyst selection (e.g., Lewis acids like AlCl₃ or FeCl₃), solvent polarity, and temperature control. For example, avoiding heterogeneous mixtures by using polar aprotic solvents (e.g., DMF) and maintaining stoichiometric ratios can enhance conversion rates. Parallel reaction monitoring via TLC or HPLC ensures purity during intermediate steps .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm hydrogen and carbon environments), HRMS (for molecular weight validation), and FT-IR (to identify functional groups like urea and imidazo-pyridine) is critical. For crystalline derivatives, X-ray crystallography provides definitive structural confirmation by resolving hydrogen-bonding networks and π-π interactions .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT or CCK-8 on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves (IC₅₀ determination) and selectivity profiling against related enzymes (e.g., RGGT for phosphonopropionate derivatives) are essential to prioritize lead compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Systematically modify substituents on the imidazo-pyridine core and urea moiety. For example:
| Substituent Position | Modification | Observed Activity Trend |
|---|---|---|
| Imidazo C-3 | Halogenation | Increased cytotoxicity |
| Phenyl ring (ortho) | Electron-withdrawing groups | Improved kinase inhibition |
| Use QSAR models to correlate electronic/steric properties with bioactivity . |
Q. What computational approaches are effective for predicting target binding and mechanism of action?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with potential targets like kinases or GPCRs. Complement with MD simulations (AMBER/CHARMM) to assess binding stability. DFT calculations (e.g., Gaussian) can predict electronic properties influencing reactivity .
Q. How should researchers address contradictory bioactivity data across different cell lines or assays?
- Methodological Answer : Investigate off-target effects using proteome-wide profiling (e.g., kinome screens) and validate via gene knockout/knockdown models (e.g., CRISPR-Cas9). Consider assay-specific variables like cell permeability (logP adjustments) or metabolic stability (microsomal incubation) .
Q. What strategies resolve challenges in crystallizing this compound for structural studies?
- Methodological Answer : Optimize crystallization via solvent vapor diffusion (e.g., DCM/methanol mixtures) and introduce hydrogen-bond donors/acceptors (e.g., hydroxyl or nitro groups). For stubborn cases, co-crystallization with stabilizing ligands (e.g., ATP analogs) may improve lattice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
